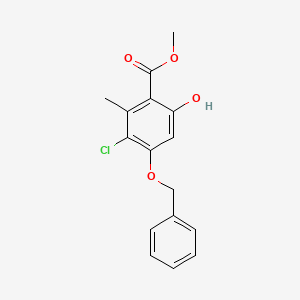

Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-chloro-6-hydroxy-2-methyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-10-14(16(19)20-2)12(18)8-13(15(10)17)21-9-11-6-4-3-5-7-11/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLRKPONIWXRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)OCC2=CC=CC=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol derivative with a halogenated benzene compound under basic conditions.

Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent and catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Critical Analysis of the Provided Evidence

Instead, they focus on unrelated compounds:

Neither compound shares the benzyloxy, chloro, or hydroxy substituents critical to Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate, nor do they provide data on physicochemical properties, reactivity, or bioactivity relevant to the comparison.

Limitations in Addressing the Query

To fulfill the user’s request, authoritative sources discussing This compound or its analogs are required. For example:

- Structural analogs : Compounds like Methyl 4-benzyloxy-3-methylbenzoate or Methyl 3-chloro-6-hydroxybenzoate would allow comparisons of substituent effects on solubility, stability, or biological activity.

- Functional analogs : Derivatives with similar ester or benzyl-protected hydroxy groups, such as those in antimicrobial or anti-inflammatory studies.

However, the provided evidence lacks this information entirely.

Recommendations for Further Research

To generate a meaningful comparison, the following steps are necessary:

Database Searches : Use SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on the target compound.

Property Comparisons : Tabulate data (e.g., logP, melting points, spectral data) from analogs like Methyl 3-chloro-4-hydroxybenzoate or Methyl 4-benzyloxybenzoate .

Bioactivity Data : Compare pharmacological profiles (e.g., IC50 values, toxicity) from studies on structurally related esters or chlorinated aromatics.

Biological Activity

Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate, also known as a benzoate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

- Chemical Name : this compound

- Molecular Formula : C16H15ClO4

- CAS Number : 96682-19-8

- Molecular Weight : 306.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound exhibits significant antiviral properties, particularly against Hepatitis B virus (HBV) replication. The mechanism involves inhibition of viral polymerase activity, which is crucial for viral replication.

Key Findings:

- Antiviral Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition of HBV with EC50 values ranging from 1.1 to 7.7 µM, indicating a promising therapeutic index due to low cytotoxicity (CC50 values > 80 µM) .

- Cytotoxicity : The compound exhibits minimal cytotoxic effects, with selectivity indices (SI) indicating favorable therapeutic windows. For instance, SI values ranging from 11.9 to 91.7 were reported for structurally related compounds .

Study on Antiviral Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antiviral efficacy against HBV. The study highlighted the following results:

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Compound A | 1.1 | >80 | 72.7 |

| Compound B | 4.7 | >80 | 17.0 |

| Compound C | 6.3 | >80 | 12.7 |

These results underscore the compound's potential as an antiviral agent with a favorable safety profile .

Study on Cancer Cell Lines

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines, including breast and liver cancer cells. The findings indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HepG2 (Liver) | 20 |

| HeLa (Cervical) | 18 |

The compound demonstrated significant growth inhibition across these cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key steps in synthesizing Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate backbone. A common approach includes:

Benzyloxy Protection : Introduce the benzyloxy group at position 4 using benzyl bromide and a base like Cs₂CO₃ in DMF at 80°C .

Chlorination : Electrophilic substitution or directed ortho-chlorination (e.g., using Cl₂ or NCS) at position 3 under controlled pH to avoid over-halogenation .

Methyl Esterification : React the hydroxyl group at position 6 with methyl iodide in the presence of K₂CO₃ .

Critical parameters include solvent choice (e.g., DCM or acetonitrile for solubility), temperature control (±2°C), and stoichiometric precision. Purification often employs column chromatography (ethyl acetate/petroleum ether gradients) .

Q. How is the structure of this compound validated?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Key signals include a singlet for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons split by substituents (e.g., benzyloxy δ ~5.1–5.3 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O), 3400–3600 cm⁻¹ (hydroxyl), and 750 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (C₁₇H₁₅ClO₅, exact mass 334.06) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/volatile byproducts .

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the ester group .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing at higher temperatures (e.g., 50°C) to reduce rotational barriers .

- 2D Techniques : Use HSQC or COSY to assign ambiguous protons via coupling patterns .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 4-methoxy-3-chlorobenzoate) to identify substituent-induced shifts .

Q. What strategies optimize yield in the chlorination step?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids like FeCl₃ (10 mol%) to enhance regioselectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve electrophilic attack but may require strict moisture control .

- Reaction Monitoring : Track progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) to terminate before side reactions (e.g., di-chlorination) .

Q. How do steric and electronic effects influence reactivity at position 6?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack at position 6, favoring protection/deprotection strategies (e.g., silyl ethers) for hydroxyl group modification .

- Electronic Effects : Electron-withdrawing chloro at position 3 increases acidity of the hydroxyl group at 6, enabling selective deprotonation with mild bases (e.g., NaHCO₃) .

Q. What methods assess biological activity in derivatives?

- Methodological Answer :

- In Silico Docking : Screen against target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to prioritize synthetic targets .

- In Vitro Assays : Test cytotoxicity via MTT assay (IC₅₀) and metabolic stability in liver microsomes .

- SAR Studies : Modify substituents (e.g., replacing benzyloxy with methoxy) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.